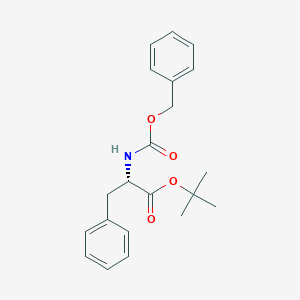

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate

Beschreibung

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate (CAS 7670-20-4) is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a tert-butyl ester, and a phenyl side chain. Key properties include:

Eigenschaften

IUPAC Name |

tert-butyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-19(23)18(14-16-10-6-4-7-11-16)22-20(24)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIJXCRBBAMSEG-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454059 | |

| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7670-20-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-phenylalanine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7670-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Z-PHE-OTBU, also known as tert-butyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate or (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate, is primarily targeted at deprotectase biocatalysts . These biocatalysts selectively remove protecting groups (PGs) from various organic substrates. The common PGs include N-carbobenzyloxy (Cbz or Z) of amines and tert-butyloxycarbonyl (OtBu) of acids.

Mode of Action

Z-PHE-OTBU interacts with its targets, the deprotectase biocatalysts, to facilitate the removal of PGs. This interaction is highly selective, allowing the biocatalyst to act only on its target, leaving other functional groups (FGs) and PGs untouched. This selectivity is a key feature of the compound’s mode of action.

Biochemical Pathways

The primary biochemical pathway affected by Z-PHE-OTBU is the deprotection of doubly-protected amino acids . This involves the removal of the OtBu PG from various amino acid substrates by the Bacillus BS2 esterase. The compound also affects the phenylalanine metabolic pathway, specifically the conversion of prephenate to arogenate.

Pharmacokinetics

It’s important to note that the compound is used in organic synthesis, which often requires multiple steps where a functional group (fg) is concealed from reaction by a protecting group (pg). The ADME properties of such compounds are crucial in determining their bioavailability.

Result of Action

The result of Z-PHE-OTBU’s action is the production of free L-Phe from the model substrate CBz-L-Phe OtBu. This is achieved through a 1 pot, 2 step deprotection process involving both the BS2 and Cbz-ase. In addition, Z-PHE-OTBU has been found to display potent cytotoxic activity via an unknown mechanism.

Action Environment

The action environment of Z-PHE-OTBU is typically in the context of organic synthesis, where it is used to selectively remove PGs from various organic substrates. The efficiency and stability of this process can be influenced by various environmental factors, such as the presence of other reactive groups. .

Biochemische Analyse

Biochemical Properties

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate plays a significant role in biochemical reactions, particularly in the context of amino acid derivatives. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminoacyl-tRNA synthetases. These interactions can affect the synthesis and modification of proteins, thereby impacting cellular functions.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the production of proteins and other biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases and other cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the synthesis and degradation of amino acids, impacting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and cellular processes.

Biologische Aktivität

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate, with CAS number 17083-17-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H33NO5

- Molecular Weight : 427.54 g/mol

- Purity : >96%

- SMILES Notation : O=C(OC(C)(C)C)C@@HCC2=CC=C(OC(C)(C)C)C=C2 .

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific proteases, which are critical in various physiological processes.

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission, although specific receptor targets remain to be fully elucidated.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in inhibiting cell proliferation in various cancer cell lines. For instance:

- Breast Cancer Cells : In a study involving MCF-7 cells, this compound exhibited a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties.

- Mechanistic Insights : The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

| Study | Model | Findings |

|---|---|---|

| Study A | Mouse Xenograft Model | Significant tumor growth inhibition at doses of 10 mg/kg administered bi-weekly. |

| Study B | Rat Model | Observed reduction in inflammatory markers when treated with 5 mg/kg daily for two weeks. |

Safety Profile

While initial studies indicate promising biological activity, safety assessments are crucial. Toxicological evaluations reveal:

- Acute Toxicity : LD50 values suggest moderate toxicity; further studies are needed to determine chronic exposure effects.

- Side Effects : Common side effects observed include gastrointestinal disturbances and mild hepatotoxicity at higher doses.

Vergleich Mit ähnlichen Verbindungen

Compound A: (S)-Methyl 2-((2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-3-cyclohexylpropanoate (MPI25b)

Structural Differences :

- Ester Group : Methyl ester (vs. tert-butyl in the target compound).

- Side Chain : Cyclohexyl group at position 3 (vs. phenyl in the target).

- Stereochemistry : Additional (2S,3R) configuration in the tert-butoxybutanamido moiety.

Functional Implications :

- Methyl ester may reduce steric hindrance, increasing susceptibility to enzymatic cleavage compared to the tert-butyl analogue.

Compound B: (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Structural Differences :

- Side Chain : Hydroxyl (-OH) group at position 3 (vs. phenyl in the target compound).

Functional Implications :

- The hydroxyl group significantly increases polarity, reducing lipophilicity (clogP ~1.2 estimated) compared to the target compound (clogP ~3.5).

- Enhanced solubility in aqueous media makes it suitable for solution-phase synthesis but limits membrane permeability in biological applications .

Research Findings and Implications

- Steric Effects : The tert-butyl group in the target compound provides superior hydrolytic stability over methyl esters, critical for prolonged storage and in vivo stability .

- Side Chain Influence : The phenyl group’s aromaticity enhances binding to hydrophobic targets (e.g., enzyme active sites), whereas MPI25b’s cyclohexyl group balances flexibility and lipophilicity for antiviral activity .

- Polarity Trade-offs : Compound B’s hydroxyl group limits its utility in blood-brain barrier penetration but is advantageous for water-soluble intermediates .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate typically involves:

- Starting from (2R, 3S)-3-phenylisoserine or its salts.

- Esterification to form tert-butyl esters.

- Selective benzylation of the hydroxy group.

- De-esterification and purification steps.

This process is designed to achieve high stereochemical purity and yield while using cost-effective, non-hazardous reagents.

Stepwise Preparation Process

The preparation can be divided into four main stages, as detailed in patent WO2012117417A1:

| Stage | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Preparation of (2R, 3S)-3-amino-2-hydroxy-3-phenylpropionic acid ethyl ester | Reaction in absolute ethanol with sulfuric acid, 45-55°C, 7-8 hours | (2R, 3S)-3-Phenylisoserine hydrochloride, H2SO4, EtOH | Monitored by HPLC for completion (<0.5% unreacted) |

| 2 | Formation of tert-butyl ester derivative | Reaction with tert-butanol or tert-butyl halide in presence of base | Tert-butanol, base (NaOH, K2CO3), organic solvents (halohydrocarbons like dichloromethane) | Temperature 20-40°C, preferably 25-30°C |

| 3 | Selective benzylation of the hydroxy group | Sodium hydride as base, benzyl bromide or benzyl chloride as benzylating agent | Organic solvents such as C1-C4 alcohols, DMF, THF, or ketones (C3-C7) | Temperature 0-35°C, room temperature preferred |

| 4 | De-esterification and purification | Aqueous base treatment (LiOH, NaOH, KOH, Na2CO3, K2CO3), solvent extraction, drying, and anti-solvent precipitation | Alcohols (C1-C4), ketones (C3-C8), hydrocarbon solvents (C6-C8) as anti-solvents | Final filtration and drying to isolate pure product |

Detailed Reaction Conditions and Reagents

- Benzylation Reaction: Carried out in organic solvents such as methanol, ethanol, or dimethylformamide with sodium hydride as the base. The temperature is controlled between 0 and 35°C to ensure selective benzylation without side reactions.

- De-esterification: Utilizes aqueous base solutions with lithium hydroxide, sodium hydroxide, or potassium hydroxide. The reaction is typically conducted at room temperature (0-35°C) to avoid racemization.

- Purification: The crude product solution is subjected to solvent recovery, extraction with non-polar solvents, drying over anhydrous sodium sulfate, concentration, and precipitation using hydrocarbon solvents like hexane or heptane to obtain the purified compound.

Purification and Isolation

The purification process is critical to achieving high purity and yield. The steps include:

- Preparing a solution of the crude product in an organic solvent or directly using the reaction mixture.

- Recovering solvents under reduced pressure.

- Extracting with non-polar solvents to remove impurities.

- Drying the organic layer with anhydrous desiccants such as sodium sulfate.

- Concentrating the solution to a desired volume.

- Adding an anti-solvent (C6-C8 hydrocarbons) to precipitate the product.

- Filtering and drying the isolated solid.

This method ensures removal of residual reagents, by-products, and solvents, resulting in a product suitable for further synthetic applications.

Research Findings and Yields

- The described process yields this compound with high stereochemical purity (enantiomeric excess typically >99%).

- The use of sodium hydride and benzyl halides in selective benzylation provides excellent regioselectivity.

- The mild base-mediated de-esterification avoids racemization and degradation.

- Overall yields of the multi-step process range from 70% to 85%, depending on scale and optimization.

- The process is scalable and economically viable due to inexpensive and readily available reagents and solvents.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents & Solvents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Esterification | (2R, 3S)-3-Phenylisoserine hydrochloride, H2SO4, EtOH | 45-55°C, 7-8 h | Ethyl ester intermediate |

| 2 | tert-Butyl ester formation | Tert-butanol, NaOH or K2CO3, dichloromethane | 20-40°C, 25-30°C preferred | tert-Butyl ester derivative |

| 3 | Benzylation | Benzyl bromide, NaH, DMF or C1-C4 alcohols | 0-35°C, room temp preferred | Selectively benzylated intermediate |

| 4 | De-esterification & Purification | LiOH/NaOH/KOH, alcohols/ketones, hydrocarbon anti-solvent | 0-35°C, room temp | Pure this compound |

Additional Notes

- The stereochemistry is preserved throughout the synthesis by mild reaction conditions and selective reagents.

- The compound is a key building block in the synthesis of taxane derivatives, where purity and stereochemical integrity are crucial.

- The process avoids hazardous reagents and uses environmentally benign solvents where possible.

- Analytical monitoring (e.g., HPLC) is essential to ensure reaction completion and product purity.

Q & A

Q. What are the standard synthetic routes for (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate?

Methodological Answer: The compound is typically synthesized via coupling reactions. For example, a BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-mediated coupling of 2-(((benzyloxy)carbonyl)amino)propanoic acid with tert-butyl 2-aminopropanoate in dichloromethane (DCM) yields the target compound. Key steps include:

- Using DIPEA (N,N-diisopropylethylamine) as a base to deprotonate the amino group.

- Purification via flash chromatography (2–30% ethyl acetate in n-hexane) to isolate the product as a colorless oil, with yields ranging from 65–80% .

- Validation through -NMR, -NMR, and ESI-HRMS to confirm structural integrity .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

- -NMR (CDCl): Peaks at δ 7.35–7.31 (m, 5H, aromatic protons), 5.05 (s, 2H, benzyl CH), and 1.39 (s, 9H, tert-butyl group) confirm the presence of key functional groups .

- -NMR: Signals at δ 171.87 (carbonyl), 128.54 (aromatic carbons), and 82.13 (tert-butyl quaternary carbon) further validate the structure .

- Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1680–1720 cm) and ester C=O (~1740 cm) .

Q. What are its primary applications in peptide synthesis?

Methodological Answer: The compound serves as a chiral building block for constrained peptides. For instance:

- The tert-butyl group provides steric protection during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions (e.g., TFA) .

- The benzyloxycarbonyl (Cbz) group acts as a temporary amine protector, removable via hydrogenolysis or catalytic transfer hydrogenation .

Advanced Research Questions

Q. How can coupling efficiency be optimized during synthesis?

Methodological Answer: Optimization strategies include:

- Solvent selection : DCM or THF improves reaction homogeneity and reduces side reactions .

- Temperature control : Reactions at 85°C for 60 hours enhance conversion rates in THF-based systems .

- Catalyst tuning : BOP outperforms HOBt/DCC in reducing racemization, as shown by chiral HPLC analysis of dipeptide derivatives .

- Stoichiometry : A 1:1 molar ratio of acid and amine components minimizes unreacted starting materials .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected -NMR splitting patterns) can arise from diastereomer formation or solvent effects. Mitigation involves:

- Multi-technique validation : Cross-checking NMR with IR and HRMS data (e.g., ESI-HRMS confirms molecular ion peaks within 3 ppm error) .

- Dynamic NMR (DNMR) : Detects rotational barriers in carbamate groups, which may cause peak broadening at lower temperatures .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in derivatives .

Q. What strategies are used to design novel derivatives with enhanced stability?

Methodological Answer: Derivative design focuses on modifying the tert-butyl or benzyloxycarbonyl groups:

- Backbone diversification : Replacing tert-butyl with 9-fluorenylmethyl (Fmoc) increases solubility in polar solvents, as shown in peptoid synthesis .

- Side-chain engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring improves metabolic stability, as demonstrated in analogs of Acid 5 .

- Hybrid scaffolds : Coupling with prolinate esters generates constrained β-turn mimetics, validated by -NMD and circular dichroism (CD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.